8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol
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Overview
Description
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is an organic compound that features a sulfanyl group attached to a hydroxybutyl chain, along with a dimethylocta-2,6-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol typically involves the reaction of a suitable precursor with 4-hydroxybutyl sulfanyl groups under controlled conditions. One common method involves the use of acyclic halides such as 4-bromobutyl acetate, which reacts with the precursor in the presence of a base like potassium carbonate . The reaction is carried out at room temperature, yielding the desired product in good yields (68-90%).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the octa-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the sulfanyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyl acrylate: Similar in structure but lacks the dimethylocta-2,6-dien-1-ol backbone.
Pyrimidine nucleosides with sulfanyl analogs: Share the sulfanyl group but have different core structures.
Uniqueness
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is unique due to its combination of a hydroxybutyl sulfanyl group with a dimethylocta-2,6-dien-1-ol backbone, providing distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
669768-90-5 |
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Molecular Formula |
C14H26O2S |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
8-(4-hydroxybutylsulfanyl)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C14H26O2S/c1-13(8-10-16)6-5-7-14(2)12-17-11-4-3-9-15/h7-8,15-16H,3-6,9-12H2,1-2H3 |
InChI Key |
AFCQDHNLGSGZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)CSCCCCO |
Origin of Product |
United States |
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